Z-TYR(TBU)-OME
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Overview
Description
Z-TYR(TBU)-OME is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzyloxycarbonyl group, a tert-butoxy group, and a phenyl ring, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-TYR(TBU)-OME typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids followed by esterification and introduction of the tert-butoxy group. The reaction conditions often require the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Z-TYR(TBU)-OME can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Z-TYR(TBU)-OME has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Properties
Molecular Formula |
C22H27NO5 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25) |
InChI Key |
IPRNNTJYTNRIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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